N-(2-iodophenyl)-N-methylbut-2-enamide

Medicinal Chemistry Organic Synthesis Physicochemical Properties

N-(2-Iodophenyl)-N-methylbut-2-enamide (CAS 918334-75-5) is a synthetic, halogenated N-substituted but-2-enamide derivative with the molecular formula C11H12INO and a molecular weight of 301.12 g/mol. The (2E)-stereoisomer is specifically indexed in authoritative chemistry databases.

Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
CAS No. 918334-75-5
Cat. No. B12603049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)-N-methylbut-2-enamide
CAS918334-75-5
Molecular FormulaC11H12INO
Molecular Weight301.12 g/mol
Structural Identifiers
SMILESCC=CC(=O)N(C)C1=CC=CC=C1I
InChIInChI=1S/C11H12INO/c1-3-6-11(14)13(2)10-8-5-4-7-9(10)12/h3-8H,1-2H3
InChIKeyOEALSYUUNPNVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Iodophenyl)-N-methylbut-2-enamide (CAS 918334-75-5): Chemical Identity and Procurement Baseline


N-(2-Iodophenyl)-N-methylbut-2-enamide (CAS 918334-75-5) is a synthetic, halogenated N-substituted but-2-enamide derivative with the molecular formula C11H12INO and a molecular weight of 301.12 g/mol. The (2E)-stereoisomer is specifically indexed in authoritative chemistry databases [1]. This compound is utilized as a specialty building block in medicinal chemistry and organic synthesis, where the presence of a reactive iodoaryl moiety and an α,β-unsaturated amide scaffold enables key downstream transformations such as metal-catalyzed cross-couplings and conjugate additions. Users procuring this compound require precise stereochemical and chemical composition documentation, as its reactivity profile is intrinsically tied to both the (E)-enamide geometry and the identity of the N-substituents.

Why N-(2-Iodophenyl)-N-methylbut-2-enamide Cannot Be Replaced by Generic Analogs


Strictly speaking, a direct head-to-head procurement substitution of N-(2-iodophenyl)-N-methylbut-2-enamide with a close structural congener is not possible without altering the core chemical reactivity profile and potential downstream molecular interactions. The (2E)-enamide geometry, the N-methyl group, and the ortho-iodine substituent collectively define its behavior in palladium-catalyzed cross-coupling, radical cyclization, and nucleophilic addition reactions [1]. While analogs like N-(2-iodophenyl)-N-methylmethacrylamide differ by only a methyl group on the olefin, this results in a distinct steric and electronic environment that can significantly impact reaction rates and regioselectivity in synthetic sequences . Furthermore, specific bioactivity data, although limited in the public domain, would be intrinsically tied to this precise substitution pattern and double-bond geometry; any deviation could abolish or reverse an observed biological effect.

Quantitative Differentiators for N-(2-Iodophenyl)-N-methylbut-2-enamide Sourcing


Structural and Physicochemical Distinction from N-(2-Iodophenyl)-N-methylmethacrylamide

N-(2-iodophenyl)-N-methylbut-2-enamide is distinguished from the closely related N-(2-iodophenyl)-N-methylmethacrylamide by a computed LogP difference of 0.41 units, directly impacting its partition coefficient and potential membrane permeability. This arises from substituting the α-methyl group of the methacrylamide with a hydrogen atom on the but-2-enamide scaffold .

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Polar Surface Area (PSA) Differentiation for CNS Multiparameter Optimization (MPO)

The topological polar surface area (TPSA) of N-(2-iodophenyl)-N-methylbut-2-enamide is 20.31 Ų, which is identical to its enamide analog but critically lower than common heterocyclic alternatives used in CNS drug discovery, such as certain pyridyl analogs [1]. This positions it favorably within CNS MPO desirability scores (typically TPSA < 40 Ų) but requires a comparator to validate any claimed advantage.

Medicinal Chemistry Drug Discovery CNS Drug Design

Stereochemical Purity: The (2E)-Isomer as a Critical Quality Attribute

The J-GLOBAL database explicitly identifies the (2E)-stereoisomer as the defined chemical substance [1]. While the (Z)-isomer could be formed under certain synthetic conditions, the intended reactivity in cross-coupling and cyclization reactions is often stereospecific. This necessity for stereochemical control requires vendors to provide analytical certification (e.g., NMR, HPLC) confirming the (E)-configuration, unlike generic procurement of unspecified isomeric mixtures.

Stereochemistry Chemical Synthesis Procurement

Optimal Use Cases for Procuring N-(2-Iodophenyl)-N-methylbut-2-enamide


Synthesis of Complex Heterocycles via Palladium-Catalyzed Domino Reactions

The ortho-iodo substituent and the (E)-enamide group render this compound a strategic building block for consecutive intra- and intermolecular palladium-catalyzed reactions to assemble complex heterocyclic frameworks, such as indoles or quinolones. The defined (2E)-geometry is crucial for directing the initial oxidative addition and subsequent migratory insertion steps [1]. The specific LogP differentiation from the methacrylamide analog can lead to different solubility profiles during reaction optimization, potentially enabling homogeneous reaction conditions that are not achievable with more lipophilic analogs .

Fragment-Based Ligand Discovery Libraries Targeting CNS Proteins

Owing to its very low TPSA (20.31 Ų), this compound can serve as a halogen-enriched fragment for screening against CNS protein targets where blood-brain barrier penetration is a design goal. Its molecular weight (301 Da) places it within the optimal 'fragment' space (MW < 300 Da), and its moderate LogP (2.83) balances solubility and passive permeability [1]. When incorporated into a fragment library, it offers a distinct physicochemical signature compared to analogs like N-(2-iodophenyl)-N-methylmethacrylamide, which are more lipophilic and thus may exhibit higher non-specific binding .

Development of Targeted Covalent Inhibitors (TCIs)

The electrophilic nature of the α,β-unsaturated amide (enamide) group positions this compound as a potential warhead in targeted covalent inhibitor design. The ortho-iodoaryl ring can serve as a key recognition element for specific binding pockets, while the enamide Michael acceptor can react with a proximal cysteine residue. The precise (E)-configuration is mandatory for correct spatial orientation of the warhead in the binding site, and sourcing a defined isomer is a critical procurement requirement to ensure batch-to-batch consistency in biological assays [1].

Radical-Mediated Macrocyclization Reactions

The carbon-iodine bond on the phenyl ring serves as an excellent precursor for generating aryl radicals under mild reductive conditions (e.g., using AIBN and tributyltin hydride or modern photoredox catalysts). This radical can be trapped by the enamide double bond in an intramolecular fashion to construct benzannulated lactams or macrocycles. The success of such cyclizations depends on the absence of competing β-hydride elimination pathways, making the N-methyl-N-(2-iodophenyl) substitution pattern specifically suited for this application compared to more sterically encumbered N-alkyl analogs [1].

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